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Compound of Interest

6-Bromo-3,4-dihydro-4,4-
Compound Name:
dimethylquinolin-2(1H)-one

Cat. No.: B139893

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and
conformational preferences of dimethyl-dihydroquinolinones, a class of heterocyclic
compounds of significant interest to researchers, scientists, and drug development
professionals. Through a detailed examination of crystallographic and spectroscopic data,
coupled with computational analysis, this document aims to furnish a foundational
understanding of the structure-activity relationships that govern the biological effects of these
molecules.

Molecular Structure Analysis

The three-dimensional architecture of dimethyl-dihydroquinolinones is fundamentally defined
by the geometry of the dihydroquinolinone core and the spatial orientation of the methyl
substituents. X-ray crystallography provides the most definitive insight into the solid-state
conformation of these molecules.

A notable example is the crystal structure of --INVALID-LINK--methanone. The analysis of its
crystal structure reveals a pseudo-equatorial conformation for the two aromatic rings on the
tetrahydroquinoline (THQ) ring, providing valuable data on bond lengths and angles that dictate
the overall molecular shape.[1]

Table 1: Selected Crystallographic Data for a Dimethyl-Dihydroquinolinone Derivative
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Parameter Value
Crystal System Monoclinic
Space Group P21/n

a (A 9.58280(10)
b (&) 23.1183(2)
c (A) 23.4140(2)
B () 91.9840(10)
V (A9) 1522.93(11)

Data for 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-
dihydroisoquinolin-1(2H)-one, a related

dihydroisoquinolinone structure.[2]

Further analysis of the Cambridge Structural Database would be required to compile a more
exhaustive list of crystallographic data for a wider range of dimethyl-dihydroquinolinone

isomers.

Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
conformational dynamics of dimethyl-dihydroquinolinones in solution. Proton (*H) and Carbon-
13 (3C) NMR chemical shifts and coupling constants provide critical information about the
geometry of the dihydroquinolinone ring and the relative orientation of the methyl groups.

For instance, in the case of --INVALID-LINK--methanone, the vicinal coupling constants
between protons on the THQ ring confirm a trans arrangement, which dictates the overall
conformation in solution.[1] Anomalous *H NMR spectra have been observed in some 3,4-
dihydroisoquinolines, suggesting complex conformational equilibria or intermolecular
interactions that can influence the solution-state structure.[2]

Table 2: Representative *H NMR Data for a Dimethyl-Dihydroquinolinone Derivative
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Chemical Shift

Proton Multiplicity J (Hz)
(ppm)

2-H 5.13 d 8.7

3-H 2.21 ddd 11.6,8.6,6.5

4-H 3.63 d 11.6

Data for --INVALID-
LINK--methanone.[1]

Computational Modeling of Conformational
Preferences

Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods,
complement experimental data by providing insights into the relative energies of different
conformers and the energy barriers for their interconversion. Such studies on the parent
1,2,3,4-tetrahydroquinoline have identified multiple stable conformations, highlighting the
conformational flexibility of the saturated ring system.[3] Computational analysis of
dihydroquinolinone derivatives has also been employed to understand their reactivity and
potential as additives for biofuels.

Experimental Protocols
Synthesis of Dimethyl-Dihydroquinolinones

A general and efficient method for the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one
involves a palladium-catalyzed Sonogashira coupling followed by an acid-mediated cyclization.

[4]

Workflow for the Synthesis of 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one:

Substituted ortho-aniline Palladium-catalyzed ' Acid-mediated
3 . . Coupled Intermediate e
+ Terminal alkyne Sonogashira Coupling Cyclization

Click to download full resolution via product page
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Caption: Palladium-catalyzed synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the solid-state molecular
structure.

General Protocol for Small Molecule X-ray Crystallography:

o Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the
purified compound.

» Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data
are collected.

e Structure Solution and Refinement: The collected data are processed to solve the crystal
structure and refine the atomic positions.

NMR Spectroscopy

NMR spectroscopy is used to determine the structure and conformation in solution.
General Protocol for H and 3C NMR Analysis:

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs, DMSO-ds).

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer.
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural
assignments.

o Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to
elucidate the molecular structure and conformation.

Biological Activity and Signaling Pathways

Dimethyl-dihydroquinolinone derivatives have emerged as a promising class of compounds
with significant anticancer activity.[5][6][7][8] Their mechanism of action often involves the
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modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival,
and metastasis.

Inhibition of p38 MAP Kinase Pathway

Several quinolinone and dihydroquinolinone derivatives have been identified as potent
inhibitors of p38 mitogen-activated protein (MAP) kinase.[9] The p38 MAPK pathway plays a
crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated
in various diseases, including cancer.
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Caption: Inhibition of the p38 MAPK signaling pathway by dimethyl-dihydroquinolinones.
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Modulation of the PI3BK/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of
cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many
cancers. Recent studies have explored tetrahydroquinoline derivatives as potential inhibitors of
MTOR, a key component of this pathway.[10][11] Quinolone-based compounds have also been
investigated as inhibitors of the mTOR/Akt/PI3K pathway.[12]
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Caption: Potential modulation of the PI3K/Akt/mTOR pathway by dihydroquinolinone
derivatives.

Conclusion

The molecular structure and conformational flexibility of dimethyl-dihydroquinolinones are key
determinants of their biological activity. This technical guide has summarized the current
understanding of these features, drawing on data from X-ray crystallography, NMR
spectroscopy, and computational studies. The elucidation of how these structural properties
influence interactions with biological targets, such as kinases in the p38 MAPK and
PI3K/Akt/mTOR pathways, is crucial for the rational design of novel therapeutic agents. Further
research, including the systematic crystallographic and conformational analysis of a broader
range of dimethyl-dihydroquinolinone isomers, will undoubtedly accelerate the development of
new drugs in this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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